Carboxamide derivative 1
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Overview
Description
Carboxamide derivatives are a class of organic compounds characterized by the presence of a carboxamide group (-CONH2) These compounds are widely studied due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxamide Derivative 1 typically involves the reaction of a carboxylic acid with an amine. One common method is the amidation reaction, where the carboxylic acid is first activated using reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide, followed by the addition of the amine to form the carboxamide . Another approach involves the use of coupling agents like phosphoric anhydride or acyloxyphosphonium salts to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. Enzymatic catalysis, using lipase enzymes, is also a popular method due to its mild reaction conditions and reduced environmental impact . These methods allow for the scalable and sustainable production of carboxamide derivatives.
Chemical Reactions Analysis
Types of Reactions: Carboxamide Derivative 1 undergoes various chemical reactions, including:
Oxidation: The carboxamide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different substituted carboxamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted carboxamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carboxamide Derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carboxamide Derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, leading to the inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Indole-2-carboxamide: Known for its enzyme inhibitory properties and potential therapeutic applications.
Quinolone-3-carboxamide: Exhibits significant antibacterial and antiviral activities.
Arylcarboxamide: Investigated for its anti-tubercular and anti-cancer properties.
Uniqueness: Carboxamide Derivative 1 stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to interact with a wide range of molecular targets and its versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H22Cl2N4O |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-phenyl-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22Cl2N4O/c22-16-9-10-19(17(23)13-16)27-20(15-7-3-1-4-8-15)14-18(24-27)21(28)25-26-11-5-2-6-12-26/h1,3-4,7-10,13,20H,2,5-6,11-12,14H2,(H,25,28) |
InChI Key |
IAMSOYSVSFMFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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